2-Hydroxypyridine
2-Hydroxypyridine
2-Hydroxypyridine, an enolic tautomer of 2-pyridone, belongs to the class of volatile organic compounds (VOCs).
2-Hydroxypyridine, also known as 2-pyridone or alpha -pyridone, belongs to the class of organic compounds known as pyridinones. Pyridinones are compounds containing a pyridine ring, which bears a ketone. 2-Hydroxypyridine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa).
Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2. It has a role as a plant metabolite.
2-Hydroxypyridine, also known as 2-pyridone or alpha -pyridone, belongs to the class of organic compounds known as pyridinones. Pyridinones are compounds containing a pyridine ring, which bears a ketone. 2-Hydroxypyridine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa).
Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2. It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
142-08-5
VCID:
VC20771913
InChI:
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
SMILES:
C1=CC(=O)NC=C1
Molecular Formula:
C5H5NO
Molecular Weight:
95.1 g/mol
2-Hydroxypyridine
CAS No.: 142-08-5
Cat. No.: VC20771913
Molecular Formula: C5H5NO
Molecular Weight: 95.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxypyridine, an enolic tautomer of 2-pyridone, belongs to the class of volatile organic compounds (VOCs). 2-Hydroxypyridine, also known as 2-pyridone or alpha -pyridone, belongs to the class of organic compounds known as pyridinones. Pyridinones are compounds containing a pyridine ring, which bears a ketone. 2-Hydroxypyridine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2. It has a role as a plant metabolite. |
|---|---|
| CAS No. | 142-08-5 |
| Molecular Formula | C5H5NO |
| Molecular Weight | 95.1 g/mol |
| IUPAC Name | 1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) |
| Standard InChI Key | UBQKCCHYAOITMY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)O |
| SMILES | C1=CC(=O)NC=C1 |
| Canonical SMILES | C1=CC(=O)NC=C1 |
| Boiling Point | 280.0 °C |
| Melting Point | 107.8 °C 107.8°C |
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